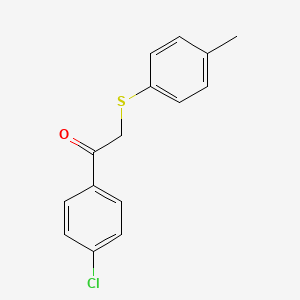

1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

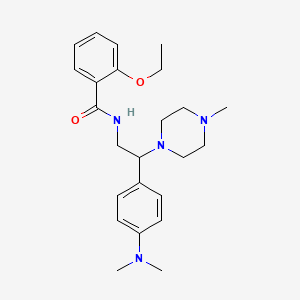

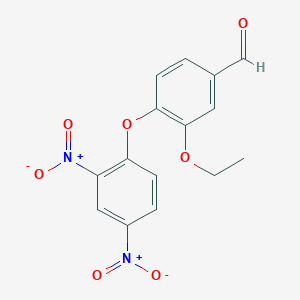

1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone (CMPE) is an organic compound belonging to the sulfanylethanone family, which is a class of compounds characterized by a sulfur-containing ketone functional group. CMPE is a crystalline solid at room temperature and has a molecular weight of 259.71 g/mol. CMPE has been studied for its potential application in the fields of medicine and pharmacology due to its unique biological properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis of New Derivatives : Research on synthesizing sulfur- and nitrogen-containing thiourea and acetophenone derivatives, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, demonstrates their potential for physiological properties. This particular compound shows significant antioxidant effects and stabilizes biological membranes at low concentrations (Farzaliyev et al., 2020).

Materials Science Applications

- Transparent Polyimides : The synthesis of transparent aromatic polyimides using compounds like 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB), derived from the chlorination of similar compounds, resulted in materials with high refractive indices and small birefringence, useful for optoelectronic applications (Tapaswi et al., 2015).

Chemical Synthesis and Reactions

Novel Synthesis Methods : The oxidation of sulfur atoms in related compounds has led to new methods for obtaining derivatives like methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate, which can be further explored for various synthetic applications (Krasnova et al., 2013).

Photoredox-catalyzed Cascade Annulation : The use of compounds like methyl(2-(phenylethynyl)phenyl)sulfanes, similar in structure to the compound , in photoredox-catalyzed annulation reactions with sulfonyl chlorides, is an emerging field in organic synthesis (Yan et al., 2018).

Oxidation and Stability Studies

Oxidation of Alcohols : Studies have shown that compounds like acetophenone, structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone, can be obtained through the oxidation of alcohols like 2-phenylpropan-2-ol by nitrous acid (Moodie et al., 1987).

Stability in Oxidative Environment : Research on polymers incorporating similar phenylene sulfide structures has highlighted their stability in oxidative environments, which is crucial for applications like fuel cells (Schauer & Brožová, 2005).

Novel Structural Features

- Study of Novel Structures : Investigations into the structures of chloro(triphenylmethyl)sulfanes, which are related in reactivity to the compound , have revealed important insights into their decomposition and reactivity, aiding in the understanding of similar compounds (Williams et al., 1994).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClOS/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOFDVOBFKTQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)

![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)